molecular formula C14H22N2 B14443824 Isoindoline, 2-(diethylaminoethyl)- CAS No. 73816-63-4

Isoindoline, 2-(diethylaminoethyl)-

Cat. No.: B14443824
CAS No.: 73816-63-4
M. Wt: 218.34 g/mol
InChI Key: ZLAHMPYKIVXKFE-UHFFFAOYSA-N
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Description

Isoindoline, 2-(diethylaminoethyl)- is a heterocyclic organic compound that belongs to the isoindoline family Isoindolines are characterized by a fused benzopyrrole ring system and are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline, 2-(diethylaminoethyl)- can be achieved through several methods. One common approach involves the cyclization of donor-acceptor cyclopropanes with primary amines. For instance, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used . This reaction typically occurs under mild conditions and results in the formation of isoindoline derivatives.

Industrial Production Methods

Industrial production of isoindoline derivatives often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Isoindoline, 2-(diethylaminoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the isoindoline structure.

Common Reagents and Conditions

    Oxidation: Isoindoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines and isoindolinones, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Isoindoline, 2-(diethylaminoethyl)- can be compared with other similar compounds, such as:

The uniqueness of isoindoline, 2-(diethylaminoethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

73816-63-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-N,N-diethylethanamine

InChI

InChI=1S/C14H22N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-8H,3-4,9-12H2,1-2H3

InChI Key

ZLAHMPYKIVXKFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2=CC=CC=C2C1

Origin of Product

United States

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